1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone
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Overview
Description
1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone is an organic compound with the molecular formula C9H9ClFNO2 This compound is characterized by the presence of an amino group, a fluoro group, a methoxy group, and a chloroethanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-fluoro-5-methoxyaniline as the primary starting material.
Chlorination: The aniline derivative undergoes chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloroethanone group.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone can undergo various chemical reactions,
Biological Activity
1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClFNO2 with a molecular weight of 203.63 g/mol. The compound features a chloroethanone moiety attached to an amino-substituted aromatic ring, which is pivotal for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cell proliferation, apoptosis, and potential anti-cancer properties.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example, a study demonstrated that treatment with the compound led to increased levels of apoptotic markers in human cancer cell lines, suggesting a mechanism involving programmed cell death.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
- Alteration of Gene Expression : It may modulate the expression of genes involved in cell cycle regulation and apoptosis.
Table 1: Summary of Key Studies on Biological Activity
Toxicological Profile
While exploring the biological activity, it is essential to assess the toxicological profile of the compound. Preliminary toxicity studies indicate that at higher concentrations, there may be adverse effects on normal cells. Detailed toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
1-(2-amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H9ClFNO2/c1-14-9-2-5(8(13)4-10)7(12)3-6(9)11/h2-3H,4,12H2,1H3 |
InChI Key |
TUSLTJFGSBMTHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CCl)N)F |
Origin of Product |
United States |
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